

Early Preclinical Efficacy of NVL-330: A Technical Overview

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Compound of Interest		
Compound Name:	NC-330	
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This technical guide provides an in-depth analysis of the early preclinical research findings on the efficacy of NVL-330, a novel, brain-penetrant, HER2-selective tyrosine kinase inhibitor (TKI). The data presented herein is collated from various scientific abstracts and presentations, offering a comprehensive look at the compound's activity against oncogenic HER2 alterations, its selectivity profile, and its potential to address central nervous system (CNS) metastases.

Executive Summary

NVL-330 is an investigational TKI specifically designed to target HER2-mutant tumors, including those with HER2 exon 20 insertion mutations, while sparing wild-type epidermal growth factor receptor (EGFR) to minimize off-target toxicities. Preclinical data have demonstrated NVL-330's broad and potent activity against a range of HER2 oncogenic alterations. Notably, the compound exhibits significant brain penetrance and has shown robust anti-tumor efficacy in intracranial xenograft models, a critical feature given the high incidence of brain metastases in patients with HER2-mutant non-small cell lung cancer (NSCLC). Comparative studies have highlighted its differentiated profile against other HER2-targeting agents.

In Vitro Efficacy and Selectivity

NVL-330 has demonstrated potent inhibition of various HER2 oncogenic alterations in cellular assays. The following tables summarize the key quantitative data on its half-maximal inhibitory



concentrations (IC50) in phosphorylation and cell viability assays.

Table 1: In Vitro Potency of NVL-330 Against HER2 Oncogenic Alterations

Target Alteration	Assay Type	IC50 (nM)
HER2 exon 20 ins (YVMA)	pHER2	3.6[1]
HER2 exon 20 ins (YVMA)	Viability	16.6[1]
HER2 exon 20 ins (VC)	pHER2	6.7[1]
HER2 amplification	pHER2	5.9[1]
HER2 amplification	Viability	1.6[1]

Table 2: EGFR Selectivity of NVL-330

Target	Assay Type	IC50 (nM)	Selectivity (fold) vs. HER2 ex20ins YVMA (pHER2)
Wild-type EGFR	pEGFR	567[1]	~158

In Vivo Efficacy

The anti-tumor activity of NVL-330 has been evaluated in various preclinical xenograft models, including those with intracranial tumors.

Table 3: In Vivo Efficacy of NVL-330 in Subcutaneous Xenograft Models



Model	HER2 Alteration	Treatment	Dosing	Outcome
CTG-2543 PDX	HER2 Y772dupYVMA	NVL-330	10, 30, and 75 mg/kg	Dose-dependent tumor regression[1]
Ba/F3 allograft	HER2 (YVMA)	NVL-330	Not specified	Dose-dependent antitumor efficacy and suppression of downstream MAPK signaling[1]
NSCLC xenograft	HER2 (VC)	NVL-330	Twice a day for 3 days	Time- and dose- dependent suppression of pHER2[1]

Table 4: In Vivo Efficacy of NVL-330 in Intracranial Xenograft Models



Model	HER2 Alteration	Treatment	Dosing	Outcome
HER2-amplified intracranial tumor model	HER2 amplification	NVL-330	10 and 30 mg/kg p.o. b.i.d.	Suppressed tumor growth and extended overall survival[1]
NCI-N87 intracranial xenograft	HER2 amplification	NVL-330	30 mg/kg BID	Induced tumor regression[2]
NCI-N87 intracranial xenograft	T-DXd	10 mg/kg Q3W	Did not induce tumor regression[2]	
NCI-N87 intracranial xenograft	zongertinib	30 mg/kg BID	Did not induce tumor regression[2]	_

Pharmacokinetics and CNS Penetrance

A key design feature of NVL-330 is its ability to cross the blood-brain barrier. This has been assessed through pharmacokinetic studies in animal models.

Table 5: CNS Penetrance of NVL-330

Species	Parameter	Value	Comparator(s)
Rat	Unbound brain-to- plasma partition coefficient (Kp,uu)	~0.3[1]	Higher than zongertinib and sevabertinib[2]

Experimental Protocols In Vitro Assays

Cellular Phospho-HER2 and Phospho-EGFR Assays: Specific cell lines harboring HER2
 exon 20 insertion mutations (YVMA and VC), HER2 amplification, or wild-type EGFR were



utilized. Cells were treated with varying concentrations of NVL-330. The levels of phosphorylated HER2 and EGFR were quantified to determine the IC50 values.[1][2]

 Cell Viability Assays: Cell lines with HER2 exon 20 YVMA insertion and HER2 amplification were treated with a range of NVL-330 concentrations. Cell viability was measured to calculate the IC50 values.[1]

In Vivo Xenograft Studies

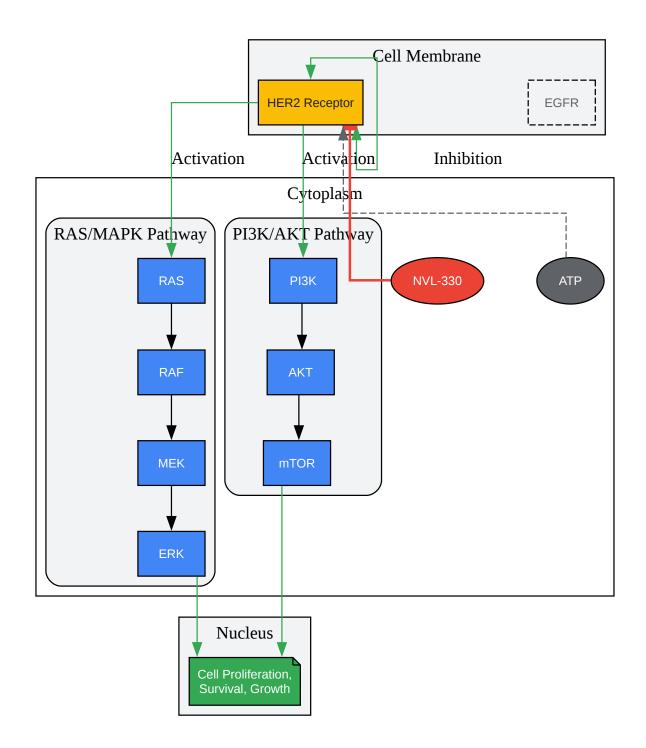
- Subcutaneous Xenograft Models:
 - CTG-2543 Patient-Derived Xenograft (PDX) Model: The model harbored the HER2
 Y772dupYVMA mutation. NVL-330 was administered at doses of 10, 30, and 75 mg/kg to assess dose-dependent tumor regression.[1]
 - Engineered Ba/F3 Allograft Model: This model expressed the HER2 YVMA insertion. The study evaluated dose-dependent antitumor efficacy and the suppression of downstream MAPK pathway signaling (Dusp6 mRNA).[1]
 - NSCLC Xenograft Model: This model harbored the HER2 VC insertion. NVL-330 was administered twice daily for three days to observe time- and dose-dependent suppression of pHER2.[1]
- Intracranial Xenograft Model:
 - HER2-amplified model: The study assessed the effect of NVL-330 at 10 and 30 mg/kg administered orally twice daily (p.o. b.i.d.) on tumor growth and overall survival.[1]
 - NCI-N87 Model: Nude mice with established intracranial NCI-N87 tumors were treated with NVL-330 (30 mg/kg BID, orally), T-DXd (10 mg/kg Q3W, intravenously), or zongertinib (30 mg/kg BID, orally) to compare intracranial antitumor activity.[2]

Pharmacokinetic Studies

Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) Determination: The Kp,uu of NVL-330 was determined in Wistar Han rats at one hour after a 10 mg/kg oral dose to assess its brain penetrance. A low efflux ratio was also determined using an MDR1-MDCKI permeability assay.[1][2]



Visualizations Signaling Pathway

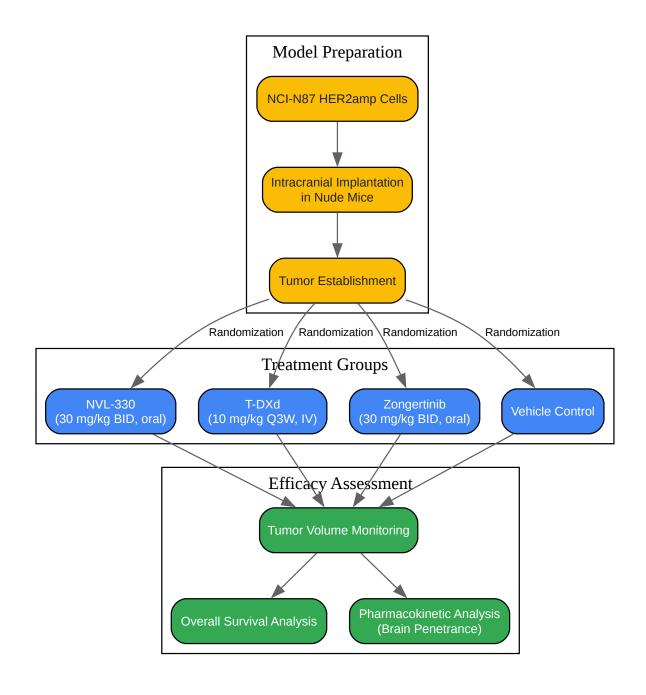


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Caption: NVL-330 inhibits HER2 signaling pathways.

Experimental Workflow: In Vivo Intracranial Efficacy Study



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References

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